{4-Amino-6-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl piperidine-1-carbodithioate
Description
{4-Amino-6-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl piperidine-1-carbodithioate is a triazine-based compound featuring a 1,3,5-triazin-2-yl core substituted with an amino group at position 4 and a 2,4-dimethylphenylamino group at position 4. The methyl group at position 2 of the triazine ring is further functionalized with a piperidine-1-carbodithioate moiety.
Properties
Molecular Formula |
C18H24N6S2 |
|---|---|
Molecular Weight |
388.6 g/mol |
IUPAC Name |
[4-amino-6-(2,4-dimethylanilino)-1,3,5-triazin-2-yl]methyl piperidine-1-carbodithioate |
InChI |
InChI=1S/C18H24N6S2/c1-12-6-7-14(13(2)10-12)20-17-22-15(21-16(19)23-17)11-26-18(25)24-8-4-3-5-9-24/h6-7,10H,3-5,8-9,11H2,1-2H3,(H3,19,20,21,22,23) |
InChI Key |
DQTRRJPNERBADJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N)CSC(=S)N3CCCCC3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-Amino-6-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl piperidine-1-carbodithioate typically involves multiple steps One common route starts with the formation of the triazine ring through the cyclization of appropriate precursorsThe final step involves the attachment of the piperidine-1-carbodithioate moiety under controlled conditions, often using reagents like phosphorus trichloride and sodium methoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Carbodithioate Formation
The carbodithioate group is synthesized via a two-step process:
-
Primary amine activation : Reaction of the piperidine amine with CS₂ and a base to form a dithiocarbamate intermediate.
-
Alkylation : Coupling with the triazine moiety to attach the piperidine-1-carbodithioate group.
Triazine Substitution
The substituted triazine core undergoes regioselective amination. For example:
-
4-Amino substitution : Achieved via nitration/reduction or direct amination.
-
6-Arylamino substitution : Coupling with 2,4-dimethylphenylamine using catalytic conditions (e.g., palladium-mediated coupling or acid-mediated condensation).
Chemical Reactivity and Stability
The compound exhibits reactivity influenced by its functional groups:
-
Dithiocarbamate (-C(S)-S-) : Labile under acidic conditions, prone to hydrolysis to form thiols or disulfides.
-
Triazine ring : Electron-deficient, susceptible to nucleophilic attack but stabilized by amino groups.
-
Piperidine : Basic amine, reactive toward electrophilic agents (e.g., alkylating agents).
| Functional Group | Reactivity | Typical Reactions |
|---|---|---|
| Carbodithioate (-C(S)-S-) | Acidic hydrolysis, alkylation | Formation of thiols/disulfides, alkylation |
| Triazine core | Nucleophilic substitution | Amination, coupling |
| Piperidine | Alkylation, acylation | Electrophilic addition |
Structural Variants and Comparisons
The compound shares structural motifs with other triazine derivatives but differs in key functional groups:
| Compound | Key Features | Reactivity Profile |
|---|---|---|
| Ethyl 4-{[4-amino-6-(2,4-dimethylanilino)-1,3,5-triazin-2-yl]}methyl piperazine-1-carboxylate | Ethyl ester, piperazine | Ester hydrolysis, amine reactivity |
| 6-{[4-(4-Cyanophenyl)amino]-1,3,5-triazin-2-yl}amino}-5,7-Dimethyl-naphthonitrile | Naphthonitrile moiety | Nitrile hydrolysis, aromatic substitution |
| {4-Amino-6-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl piperidine-1-carbodithioate | Piperidine, carbodithioate | Dithiocarbamate hydrolysis, amine alkylation |
Biological Implications
While direct biological data for this compound is limited in the provided sources, its structural analogs (e.g., triazine herbicides like terbuthylazine) suggest potential enzyme inhibition or receptor binding. The carbodithioate group may contribute to metal-chelating properties or redox activity, influencing cellular pathways .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazine derivatives. For instance, compounds designed as molecular hybrids containing the triazine ring and sulfonamide fragments demonstrated significant cytotoxic activity against various cancer cell lines. The structure-activity relationship (SAR) studies indicated that modifications to the triazine core can enhance biological activity, making it a promising scaffold for developing new anticancer agents .
Antibacterial Properties
The compound has been evaluated for its antibacterial effects against several bacterial strains. A series of synthesized compounds with similar piperidine moieties showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, demonstrating the potential of triazine-based compounds in combating bacterial infections .
Enzyme Inhibition
Compounds with piperidine structures have been reported to exhibit strong inhibitory activity against enzymes such as acetylcholinesterase and urease. This suggests that derivatives of the target compound could be explored for therapeutic applications in treating conditions like Alzheimer's disease or urinary tract infections .
Pesticide Development
Triazine compounds are widely recognized for their herbicidal properties. Research indicates that derivatives similar to 4-Amino-6-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl piperidine-1-carbodithioate may be effective in developing new herbicides that can control a broad spectrum of weeds while minimizing environmental impact .
UV Absorbers in Agricultural Products
Triazine derivatives have been utilized as UV absorbers in agricultural films and coatings to protect crops from harmful UV radiation. The incorporation of such compounds can enhance the durability and effectiveness of agricultural products .
Polymer Stabilizers
The compound's ability to absorb UV light makes it suitable for use as a stabilizer in polymers, particularly in polycarbonate and polyethylene terephthalate formulations. This application is critical in enhancing the longevity and performance of materials exposed to sunlight .
Coatings and Additives
Due to its chemical stability and protective properties, 4-Amino-6-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl piperidine-1-carbodithioate can be incorporated into coatings to improve resistance against environmental degradation .
Summary of Findings
The diverse applications of 4-Amino-6-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl piperidine-1-carbodithioate underline its significance across multiple fields:
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Pharmaceuticals | Anticancer agents, antibacterial treatments | Significant cytotoxicity and antibacterial activity |
| Agriculture | Herbicides, UV absorbers | Effective in controlling weeds; protects crops |
| Materials Science | Polymer stabilizers, coatings | Enhances durability and UV resistance |
Mechanism of Action
The mechanism of action of {4-Amino-6-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl piperidine-1-carbodithioate involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the triazine ring and the carbodithioate moiety. Below is a detailed comparison based on molecular features, physicochemical properties, and available
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Effects on Lipophilicity: The target compound’s 2,4-dimethylphenyl group likely increases lipophilicity compared to the 2-methoxyphenyl or 4-ethylphenyl analogs. The 4-methylpiperazine analog (XLogP3 = 2.2) exhibits moderate lipophilicity due to its methoxy group , whereas the target compound’s piperidine group may enhance solubility in non-polar matrices. The acetonitrile derivative () lacks the carbodithioate group, resulting in a significantly lower molecular weight (240.26 g/mol) and altered reactivity .
Carbodithioate Group Variants: Piperidine-1-carbodithioate (target) vs.
Triazine Core Modifications :
- Sulfonylurea-based triazines (e.g., metsulfuron methyl ester, ) replace the carbodithioate group with sulfonylurea moieties, drastically changing biological activity (e.g., herbicide use) .
Research Findings and Implications
- Synthetic Accessibility : The carbodithioate derivatives in and are available in milligram quantities, suggesting feasibility for further pharmacological or agrochemical screening .
- Computational Predictions : The 4-methylpiperazine analog’s XLogP3 (2.2) and topological polar surface area (150 Ų) suggest moderate membrane permeability and solubility, properties critical for drug design .
Biological Activity
The compound {4-Amino-6-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl piperidine-1-carbodithioate , often referred to as a triazine derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This article delves into its biological properties, including antibacterial, anticancer, and enzyme inhibitory activities, supported by relevant data and case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C15H20N6S2
- Molecular Weight : 356.49 g/mol
1. Antibacterial Activity
Triazine derivatives have shown significant antibacterial properties. For instance, research indicates that compounds with similar structures exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for related compounds has been reported as low as 4 µg/ml against S. aureus .
| Compound | MIC (µg/ml) | Bacterial Strain |
|---|---|---|
| Triazine Derivative A | 4 | MRSA |
| Triazine Derivative B | 8 | E. coli |
2. Anticancer Activity
The anticancer potential of triazine derivatives has been explored extensively. A study demonstrated that certain triazines inhibit key cancer cell proliferation pathways by targeting specific kinases involved in tumor growth. For example, compounds have shown efficacy against BRAF(V600E) and EGFR pathways in various cancer cell lines .
Case Study : In vitro tests on MCF-7 breast cancer cells revealed that triazine derivatives resulted in significant cytotoxicity compared to control treatments.
3. Enzyme Inhibition
Enzyme inhibition studies have highlighted the potential of triazine derivatives as enzyme inhibitors. Specifically, they have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease activities.
The biological activity of {4-Amino-6-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl piperidine-1-carbodithioate is attributed to its ability to interact with cellular targets through hydrogen bonding and hydrophobic interactions. The presence of the piperidine moiety enhances its lipophilicity, facilitating cellular uptake and bioavailability.
Research Findings and Implications
Recent studies have focused on the structure-activity relationship (SAR) of triazine derivatives, revealing that modifications in the phenyl ring significantly influence their biological activity. For instance, substituents like methyl or dimethyl groups on the phenyl ring enhance antibacterial potency .
: The compound {4-Amino-6-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl piperidine-1-carbodithioate exhibits promising biological activities that warrant further exploration for potential therapeutic applications. Continued research into its pharmacological profiles could lead to novel treatments for bacterial infections and cancer.
Future Directions
Future studies should aim at:
- Conducting in vivo evaluations to assess the therapeutic efficacy.
- Exploring the potential side effects and toxicity profiles.
- Investigating combinatorial therapies involving this compound with existing antibiotics or chemotherapeutics to enhance efficacy.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing {4-Amino-6-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl piperidine-1-carbodithioate?
- Methodological Answer : The synthesis of triazine derivatives often involves sequential nucleophilic substitutions. For example, 1,3,5-triazines can be synthesized via reactions with amines under basic conditions (e.g., using triethylamine in DCM/EtOH mixtures) . The carbodithioate group may be introduced via thiolation reagents like carbon disulfide or thiosulfonates, as seen in analogous S-substituted triazine derivatives . Optimization should focus on solvent polarity (e.g., ethanol for solubility), reaction temperature (room temperature to 60°C), and stoichiometric ratios (e.g., 1:1.2 for amine:electrophile) to achieve yields >70% .
Q. How can the structure and purity of this compound be validated post-synthesis?
- Methodological Answer : Characterization requires multi-modal analysis:
- NMR spectroscopy : Compare H and C NMR shifts with similar triazine-piperidine derivatives (e.g., 4-(4-methylpiperidino)-1,3,5-triazine-2-amine in shows aromatic protons at δ 7.2–8.1 ppm and piperidine CH at δ 2.5–3.5 ppm) .
- Elemental analysis : Confirm C, H, N, S percentages within ±0.3% of theoretical values .
- HPLC : Use ammonium acetate buffer (pH 6.5) for retention time consistency and purity assessment (>95%) .
Q. What experimental strategies assess the stability of the carbodithioate group under physiological conditions?
- Methodological Answer : Conduct accelerated degradation studies:
- pH stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours, monitoring via HPLC for degradation products (e.g., free thiols or disulfides) .
- Oxidative stress : Expose to HO (0.1–1 mM) and analyze via LC-MS for sulfoxide/sulfone byproducts .
- Thermal stability : Use TGA/DSC to identify decomposition temperatures (>150°C typical for carbodithioates) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the 2,4-dimethylphenyl and piperidine moieties?
- Methodological Answer :
- Analog synthesis : Replace 2,4-dimethylphenyl with halogenated (e.g., 4-F, 4-Cl) or electron-withdrawing (e.g., NO) aryl groups, and vary piperidine substituents (e.g., 4-methylpiperidino vs. pyrrolidino) .
- Biological assays : Test analogs in enzyme inhibition (e.g., kinase assays) or antiproliferative screens (e.g., leukemia cell lines, CC values) .
- 3D-QSAR modeling : Use molecular descriptors (e.g., logP, polar surface area) to correlate substituent effects with activity .
Q. What computational approaches predict binding modes of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases or proteases). The carbodithioate group may coordinate metal ions (e.g., Zn) in active sites .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability (RMSD <2 Å) .
- Free energy calculations : Apply MM-PBSA to estimate binding affinities (ΔG < -7 kcal/mol suggests strong interactions) .
Q. How can contradictory data on biological activity between similar triazine derivatives be resolved?
- Methodological Answer :
- Purity verification : Re-analyze compounds via elemental analysis and HPLC to rule out impurities (>98% purity required) .
- Assay standardization : Use consistent cell lines (e.g., Jurkat for leukemia) and controls (e.g., doxorubicin) to minimize variability .
- Meta-analysis : Compare IC values across studies (e.g., 6-aryl-4-piperidino triazines show 10–100 μM ranges in ) and identify outliers via Grubbs’ test .
Q. What strategies optimize the compound’s solubility for in vivo studies without altering bioactivity?
- Methodological Answer :
- Prodrug design : Introduce phosphate or PEG groups at the carbodithioate sulfur, reversible under physiological conditions .
- Co-solvent systems : Use DMSO/PBS (≤10% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility (>1 mg/mL) .
- Salt formation : React with sodium bicarbonate to form water-soluble sodium carbodithioate salts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
